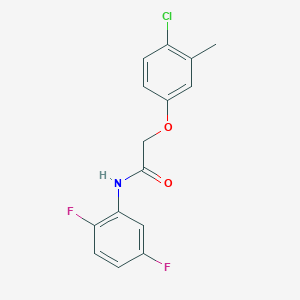![molecular formula C26H23ClN2O3 B4751113 2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4751113.png)
2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one
Overview
Description
2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a methoxyphenyl group with a prop-2-en-1-yl substituent.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the chlorophenyl and methoxyphenyl groups. The synthetic route may involve the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives and suitable catalysts.
Attachment of the Methoxyphenyl Group with Prop-2-en-1-yl Substituent: This can be done through etherification reactions using methoxyphenol derivatives and appropriate reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one can be compared with similar compounds such as:
2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide: This compound has a similar chlorophenyl and methoxyphenyl structure but differs in the acetamide group and the presence of a prop-2-yn-1-yloxy substituent.
Mandipropamid: This compound is a fungicide with a similar chlorophenyl group but differs in its overall structure and application.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-6-18-9-14-23(24(17-18)31-2)32-16-15-29-25(19-10-12-20(27)13-11-19)28-22-8-5-4-7-21(22)26(29)30/h3-5,7-14,17H,1,6,15-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMRRFZECWVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B4751036.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4751060.png)
![Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate](/img/structure/B4751068.png)
![N-(BUTAN-2-YL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4751076.png)
![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)

![3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole](/img/structure/B4751112.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4751120.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4751122.png)
![N-[2-(trifluoromethyl)-4-quinazolinyl]valine](/img/structure/B4751128.png)
![2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4751136.png)
![2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]ACETAMIDE](/img/structure/B4751137.png)
